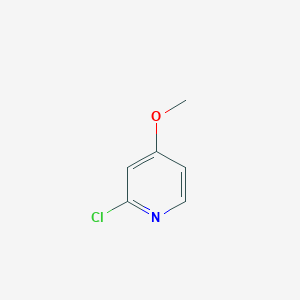

2-Chloro-4-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTPFBWHUOWTNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365830 | |

| Record name | 2-Chloro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17228-69-2 | |

| Record name | 2-Chloro-4-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17228-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-methoxypyridine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methoxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique electronic properties, arising from the interplay of the electron-withdrawing chloro substituent and the electron-donating methoxy (B1213986) group on the pyridine (B92270) ring, make it a valuable precursor for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key reactions of this compound, tailored for researchers and professionals in drug development and related scientific fields.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆ClNO | |

| Molecular Weight | 143.57 g/mol | |

| CAS Number | 17228-69-2 | |

| Appearance | Light yellow to brown, hygroscopic liquid | [1] |

| Boiling Point | 224-225 °C (lit.) | |

| Density | 1.258 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.5400 (lit.) | |

| Solubility | Soluble in alcohol. | |

| pKa | No experimental data found. Estimated to be lower than that of 4-methoxypyridine (B45360) due to the electron-withdrawing nature of the chlorine atom. The pKa of the conjugate acid of 2-methoxypyridine (B126380) is 3.06.[2] |

Spectral Data

Detailed spectral data is essential for the identification and characterization of this compound.

¹H NMR Spectrum: While a detailed spectrum with peak assignments was not found in the available resources, the expected proton chemical shifts can be predicted based on the substituent effects on the pyridine ring.

¹³C NMR Spectrum: A reference to a ¹³C NMR spectrum is available, though detailed peak assignments are not provided.[3]

Infrared (IR) Spectrum: An ATR-IR spectrum is available for reference.[3]

Mass Spectrum: While a detailed spectrum with fragmentation analysis was not found, the molecular ion peak (M+) would be expected at m/z 143, with a characteristic M+2 peak at m/z 145 due to the presence of the chlorine-37 isotope.[4]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. One common method involves the reaction of a suitable precursor with a chlorinating agent. A general synthetic pathway is outlined below.

Caption: General synthesis of this compound.

A detailed experimental protocol for the synthesis of 2-chloro-4-nitropyridine-N-oxide from 2-chloropyridine-N-oxide is available, which involves nitration using a mixture of concentrated sulfuric acid and nitric acid.[5] This can be a precursor for further transformations to obtain this compound. Another patent describes the synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide using hydrogen peroxide as the oxidizing agent.[6]

Chemical Reactivity and Experimental Protocols

This compound is a versatile intermediate that participates in a variety of chemical transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement by various nucleophiles. The electron-withdrawing nature of the pyridine nitrogen facilitates this reaction.

Caption: General SNAr pathway for this compound.

Experimental Protocol for Nucleophilic Substitution with a Phenoxide:

While a specific protocol for this compound with phenoxide was not found, a general procedure for the reaction of a related chloropyrimidine with sodium phenoxide is available.[7] This can be adapted as a starting point.

-

Materials: this compound, sodium phenoxide, and a suitable aprotic polar solvent (e.g., DMF or DMSO).

-

Procedure: a. To a solution of sodium phenoxide in the chosen solvent, add this compound. b. Heat the reaction mixture and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS). c. Upon completion, cool the reaction mixture and perform an aqueous work-up. d. The crude product can be purified by crystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. This compound can be coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base.

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol for Suzuki-Miyaura Coupling with 4-Methylphenylboronic Acid:

A detailed protocol for the coupling of 2-bromo-5-methylpyridine (B20793) with 4-chlorophenylboronic acid is available and can be adapted.[8]

-

Materials: this compound, 4-methylphenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent system (e.g., toluene/ethanol/water).

-

Procedure: a. In a reaction flask, combine this compound, 4-methylphenylboronic acid, the base, and the palladium catalyst. b. Add the degassed solvent system. c. Heat the reaction mixture under an inert atmosphere and monitor its progress. d. After completion, cool the mixture and perform a standard aqueous work-up. e. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling aryl halides with amines, catalyzed by a palladium complex. This compound can be effectively coupled with a variety of primary and secondary amines.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol for Buchwald-Hartwig Amination with Piperidine:

A general protocol for the Buchwald-Hartwig amination of aryl halides with secondary amines is available.[9]

-

Materials: this compound, piperidine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., XPhos), a strong base (e.g., sodium tert-butoxide), and an anhydrous solvent (e.g., toluene).

-

Procedure: a. In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, ligand, and base. b. Add the anhydrous solvent, followed by this compound and piperidine. c. Heat the reaction mixture and monitor its progress. d. Upon completion, cool the reaction and quench with water. e. Extract the product with an organic solvent and purify by column chromatography.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules.[1] Its ability to undergo a range of chemical transformations allows for the construction of diverse molecular scaffolds, which are often found in pharmaceutical agents. For instance, substituted pyridines are core structures in many drugs targeting a variety of diseases. The reactivity of this compound makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs.

Safety and Handling

This compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key heterocyclic intermediate with a rich and versatile chemistry. Its physical and chemical properties, coupled with its reactivity in fundamental organic reactions, make it an indispensable tool for synthetic chemists, particularly in the field of drug discovery and development. This technical guide provides a foundational understanding of this important molecule, offering a starting point for its application in the synthesis of novel and complex chemical entities. Further research to fully elucidate its spectral characteristics and to develop optimized and specific reaction protocols will undoubtedly expand its utility in the scientific community.

References

- 1. nbinno.com [nbinno.com]

- 2. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H6ClNO | CID 1991128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. prepchem.com [prepchem.com]

- 6. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 7. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Chloro-4-methoxypyridine (CAS: 17228-69-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methoxypyridine is a halogenated pyridine (B92270) derivative that serves as a versatile and crucial building block in organic synthesis. Its unique electronic properties, stemming from the presence of both an electron-withdrawing chlorine atom and an electron-donating methoxy (B1213986) group on the pyridine ring, make it a valuable precursor for the synthesis of a wide range of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in pharmaceutical and agrochemical research and development.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its appropriate handling, storage, and use in experimental setups.

| Property | Value | Reference(s) |

| CAS Number | 17228-69-2 | |

| Molecular Formula | C₆H₆ClNO | |

| Molecular Weight | 143.57 g/mol | |

| Appearance | Light yellow to brown liquid | [1] |

| Boiling Point | 224-225 °C | |

| Density | 1.258 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5400 | |

| Solubility | Soluble in common organic solvents. | |

| Purity | Typically ≥97% (GC) | [2] |

Spectroscopic Data: While specific spectra are not provided here, 1H NMR, 13C NMR, and IR spectral data for this compound are available and consistent with its structure.[3]

Synthesis and Experimental Protocols

While numerous methods exist for the synthesis of substituted pyridines, a common route to this compound involves the chlorination of a corresponding pyridone precursor. Below is a representative experimental protocol adapted from procedures for similar compounds.[4][5]

Protocol: Synthesis of this compound from 4-Methoxypyridin-2(1H)-one

Materials:

-

4-Methoxypyridin-2(1H)-one

-

Phosphorus oxychloride (POCl₃)

-

Toluene (anhydrous)

-

Ice

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Methoxypyridin-2(1H)-one (1.0 eq) in anhydrous toluene.

-

Slowly add phosphorus oxychloride (3.0-5.0 eq) to the suspension at room temperature with vigorous stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.

Chemical Reactivity and Applications

This compound is a valuable intermediate due to its susceptibility to nucleophilic aromatic substitution and its utility in metal-catalyzed cross-coupling reactions.[1]

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position can be displaced by various nucleophiles, such as amines, alcohols, and thiols, to introduce a wide range of functional groups. This reactivity is fundamental to its use in building more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

A significant application of this compound is its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond between the pyridine ring and a variety of organoboron compounds.

Experimental Workflow: Suzuki-Miyaura Coupling

Below is a diagram illustrating a typical workflow for a Suzuki-Miyaura cross-coupling reaction involving this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C6H6ClNO | CID 1991128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 5. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2014) | Zhang Zhiguo | 3 Citations [scispace.com]

An In-depth Technical Guide to 2-Chloro-4-methoxypyridine for Chemical Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview of 2-Chloro-4-methoxypyridine, a pivotal heterocyclic intermediate in contemporary organic synthesis. Tailored for researchers, scientists, and professionals in drug development and agrochemical innovation, this document delineates the core physicochemical properties, outlines a key synthetic application, and presents a detailed experimental protocol for its utilization in cross-coupling reactions.

Core Physicochemical and Safety Data

This compound is a substituted pyridine (B92270) derivative recognized for its utility as a versatile building block in the synthesis of more complex molecules.[1][2] Its chemical reactivity is primarily defined by the presence of a chloro-substituent at the 2-position, which is susceptible to nucleophilic substitution and serves as a handle for metal-catalyzed cross-coupling reactions, and a methoxy (B1213986) group at the 4-position that influences the electronic properties of the pyridine ring.[2]

A summary of its essential quantitative data is provided in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 143.57 g/mol | [1][3][4][5][6] |

| Molecular Formula | C₆H₆ClNO | [1][3][4] |

| CAS Number | 17228-69-2 | [4][5] |

| Boiling Point | 224-225 °C | [4] |

| Density | 1.258 g/mL at 25 °C | [4] |

| Appearance | Light yellow to brown liquid | [1][7] |

| Purity | ≥97% (GC) | [1][4] |

Synthetic Utility and Applications

The primary application of this compound in research and development lies in its role as a precursor in the construction of complex organic frameworks.[2] It is frequently employed in the pharmaceutical and agrochemical industries as an intermediate for synthesizing biologically active compounds, including anti-inflammatory and anti-cancer agents.[1]

One of the most powerful and widely used synthetic transformations involving this molecule is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the 2-position of the pyridine ring and a wide variety of organoboron compounds. The ability to introduce diverse substituents at this position makes this compound a valuable tool in discovery chemistry.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. This protocol is based on established methodologies for similar chloro-heterocyclic compounds and serves as a starting point for reaction optimization.

Objective: To synthesize a 2-aryl-4-methoxypyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

-

XPhos (3 mol%)

-

Cesium Carbonate (Cs₂CO₃, 2 equivalents)

-

Anhydrous, degassed toluene (B28343)

-

Ethyl acetate (B1210297)

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a glovebox, combine this compound (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (2.0 mmol, 2 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in an oven-dried reaction vial equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial.

-

Reaction Conditions: Seal the vial, remove it from the glovebox, and heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

-

Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-methoxypyridine product.

Visualizing the Synthetic Workflow

To further clarify the experimental process, the logical flow of the Suzuki-Miyaura coupling is depicted in the following diagram.

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. A Survey on the Synthesis of Variolins, Meridianins, and Meriolins—Naturally Occurring Marine (aza)Indole Alkaloids and Their Semisynthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to the Solubility of 2-Chloro-4-methoxypyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methoxypyridine is a substituted pyridine (B92270) derivative with the chemical formula C₆H₆ClNO. It serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its physical state is typically a liquid. Understanding the solubility of this compound in various organic solvents is crucial for its application in chemical synthesis, purification, and formulation development. Optimal solvent selection can significantly impact reaction kinetics, yield, and product purity.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for researchers to determine the solubility in their laboratories.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₆ClNO |

| Molecular Weight | 143.57 g/mol |

| Appearance | Light yellow to brown liquid |

| Boiling Point | 224-225 °C |

| Density | 1.258 g/mL at 25 °C |

Solubility of this compound: A Data Gap

Therefore, this guide provides a robust experimental framework to enable researchers to generate this critical data in-house.

Experimental Protocol for Determining Solubility

The following protocol outlines a standard method for determining the solubility of this compound in a given organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)

-

Centrifuge (optional)

4.2. Experimental Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid ensures that the solution becomes saturated.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solute to settle. If necessary, centrifuge the vial at a low speed to aid separation.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation upon cooling.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered sample with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mg/mL.

-

4.3. Data Presentation

The experimentally determined solubility data should be recorded in a structured format for easy comparison. An example template is provided below.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solubility ( g/100 mL) | Solubility (mg/mL) | Method of Analysis |

| Methanol | HPLC/GC | ||

| Ethanol | HPLC/GC | ||

| Acetone | HPLC/GC | ||

| Dichloromethane | HPLC/GC | ||

| Ethyl Acetate | HPLC/GC | ||

| Toluene | HPLC/GC | ||

| Other Solvents | HPLC/GC |

Visualizing the Experimental Workflow

A clear understanding of the experimental process is essential for accurate and reproducible results. The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

Spectroscopic Profile of 2-Chloro-4-methoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-chloro-4-methoxypyridine, a key intermediate in pharmaceutical and agrochemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Core Spectroscopic Data

The structural features of this compound have been elucidated using various spectroscopic techniques. The data presented herein has been compiled from publicly available resources and is intended to serve as a reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Data

¹³C NMR Data

The ¹³C NMR spectrum of this compound has been reported.[2] The chemical shifts provide insight into the electronic environment of each carbon atom in the molecule.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C2 | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| C6 | Data not available |

| -OCH₃ | Data not available |

Specific peak assignments are not currently available in the cited public source.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound has been recorded using Attenuated Total Reflectance (ATR).[2]

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| Data not available | C-H stretching (aromatic) |

| Data not available | C=C and C=N stretching (aromatic ring) |

| Data not available | C-O stretching (methoxy group) |

| Data not available | C-Cl stretching |

| Data not available | C-H bending (out-of-plane) |

Specific peak assignments are not currently available in the cited public source.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

| m/z | Proposed Fragment |

| 143.01 | [M]⁺ (Molecular Ion) |

| Data not available | Fragment analysis not available |

The computed exact mass of this compound is 143.0137915 Da.[2]

Experimental Protocols

The following sections describe generalized experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of the purified this compound (typically 5-25 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.

Instrumentation and Data Acquisition: NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. For pyridine (B92270) derivatives, data acquisition can be performed at room temperature.[1] A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method): A small amount of solid this compound is dissolved in a volatile organic solvent such as methylene (B1212753) chloride.[3] A drop of this solution is then placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[3]

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The salt plate with the sample film is placed in the instrument's sample holder. A background spectrum of the clean, empty salt plate is typically recorded first and subtracted from the sample spectrum. Data is collected over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry

Sample Introduction and Ionization: For a volatile compound like this compound, the sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). Electron Ionization (EI) is a common method for the analysis of small organic molecules. In this technique, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.[4]

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). A detector then records the abundance of each ion.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Generalized workflow for spectroscopic analysis.

References

The Chlorine Atom in 2-Chloro-4-methoxypyridine: A Gateway to Molecular Diversity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The reactivity of the chlorine atom at the 2-position of the pyridine (B92270) ring in 2-chloro-4-methoxypyridine renders it a versatile and valuable building block in modern organic synthesis. Its strategic importance lies in its susceptibility to a range of transformations, primarily nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the reactivity of this key intermediate, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and drug development.

The unique electronic properties of the this compound ring system govern the reactivity of the C2-chlorine atom. The electron-withdrawing nature of the pyridine nitrogen atom, particularly at the ortho (C2) and para (C4) positions, significantly activates the chlorine atom towards nucleophilic attack. This effect is further modulated by the electron-donating methoxy (B1213986) group at the 4-position, which can influence the overall electron density of the ring.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom in this compound is readily displaced by a variety of nucleophiles through an SNAr mechanism. This reaction proceeds via a high-energy Meisenheimer intermediate, and the stability of this intermediate is key to the reaction's facility. The electron-withdrawing pyridine nitrogen helps to stabilize the negative charge developed in this intermediate, making the 2-position particularly susceptible to nucleophilic attack.

Common nucleophiles employed in SNAr reactions with this compound include amines, alkoxides, and thiols. These reactions are typically carried out in the presence of a base to neutralize the HCl generated during the reaction.

Table 1: Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Ammonia (B1221849) | 2-Amino-4-methoxypyridine | Ethanolic ammonia, sealed tube, 150 °C | High |

| Sodium Methoxide | 2,4-Dimethoxypyridine | Methanol, reflux | Good |

| Piperidine | 2-(Piperidin-1-yl)-4-methoxypyridine | Neat or in a high-boiling solvent, heat | Quantitative |

Experimental Protocol: Synthesis of 2-Amino-4-methoxypyridine via SNAr

A solution of this compound in saturated ethanolic ammonia is heated in a sealed vessel to 150 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica (B1680970) gel to afford 2-amino-4-methoxypyridine.

An In-depth Technical Guide to the Electronic Effects of Substituents on the 2-Chloro-4-methoxypyridine Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-chloro-4-methoxypyridine scaffold is a crucial heterocyclic motif in medicinal chemistry and materials science. The electronic properties of this ring system, dictated by the interplay of the chloro and methoxy (B1213986) substituents, are fundamental to its reactivity and molecular interactions. This technical guide provides a comprehensive analysis of the electronic effects of these substituents, offering quantitative data through Hammett parameters, detailing experimental protocols for their determination via ¹³C NMR spectroscopy, and outlining synthetic strategies for derivatization. Visual diagrams are provided to illustrate key concepts and experimental workflows, serving as a vital resource for the rational design of novel molecules based on this privileged core.

Introduction: The Electronic Landscape of this compound

The this compound ring presents a fascinating case study in substituent effects on an aromatic system. The overall electronic character of the ring is a product of the competing and cooperative influences of the nitrogen heteroatom, the 2-chloro group, and the 4-methoxy group.

-

Pyridine (B92270) Ring: The nitrogen atom is more electronegative than carbon, exerting a net electron-withdrawing inductive effect (-I) across the ring. This effect reduces the overall electron density of the ring compared to benzene (B151609), making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution, particularly at the 2- and 4-positions.[1][2]

-

2-Chloro Substituent: The chlorine atom is highly electronegative and thus exerts a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can be donated to the ring via a resonance effect (+R). However, for halogens, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the ring towards electrophilic attack.[3]

-

4-Methoxy Substituent: The oxygen atom of the methoxy group is electronegative, leading to a modest electron-withdrawing inductive effect (-I). In contrast, the lone pairs on the oxygen can be delocalized into the pyridine ring through a strong electron-donating resonance effect (+R).[4] This +R effect significantly increases electron density at the positions ortho and para to the methoxy group.

In the this compound system, the powerful +R effect of the 4-methoxy group counteracts the -I effects of both the ring nitrogen and the 2-chloro substituent. This electronic balance dictates the molecule's reactivity, particularly in nucleophilic aromatic substitution reactions where the chloro group can act as a leaving group.[1][4]

Quantitative Analysis of Substituent Effects: Hammett Constants

The electronic influence of substituents can be quantified using Hammett constants, which are derived from the ionization of substituted benzoic acids.[5] These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. While originally developed for benzene systems, they are widely applied to heterocyclic rings to a good approximation. The total electronic effect (σ) can be dissected into inductive (σI) and resonance (σR) components.

Below is a table of commonly accepted Hammett constants for chloro and methoxy groups. It is important to note that these values are for substitution on a benzene ring and may be slightly modulated by the pyridine nitrogen.

| Substituent | Position | σp | σm | σI | σR |

| -Cl | para | 0.23 | 0.37 | 0.47 | -0.24 |

| meta | 0.37 | - | 0.47 | -0.10 | |

| -OCH₃ | para | -0.27 | 0.12 | 0.25 | -0.52 |

| meta | 0.12 | - | 0.25 | -0.13 |

Data adapted from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.

Probing Electronic Effects with ¹³C NMR Spectroscopy

¹³C NMR spectroscopy is a powerful tool for investigating the electronic environment of carbon atoms within a molecule. The chemical shift (δ) of a carbon nucleus is highly sensitive to the electron density around it. Electron-withdrawing groups deshield the carbon nucleus, causing a downfield shift (higher ppm), while electron-donating groups shield the nucleus, resulting in an upfield shift (lower ppm).

A linear free-energy relationship exists between the ¹³C chemical shifts of the carbon atom para to a substituent and the corresponding Hammett constant (σp).[6][7] By synthesizing a series of derivatives of this compound with various substituents at the 3- or 5-positions and measuring their ¹³C NMR spectra, one can construct a Hammett plot to quantify the transmission of electronic effects through the ring.

Predicted ¹³C NMR Chemical Shifts for Substituted this compound Derivatives

The following table presents hypothetical ¹³C NMR chemical shift data for a series of 5-substituted this compound derivatives. These values are illustrative and would need to be determined experimentally. The shifts are predicted based on the known electronic effects of the substituents.

| 5-Substituent (X) | Hammett Constant (σp of X) | δ C-2 (ppm) | δ C-3 (ppm) | δ C-4 (ppm) | δ C-5 (ppm) | δ C-6 (ppm) |

| -NO₂ | 0.78 | 152.5 | 110.0 | 169.0 | 145.0 | 150.0 |

| -CN | 0.66 | 152.0 | 108.0 | 168.5 | 120.0 | 149.5 |

| -H | 0.00 | 151.0 | 107.5 | 167.5 | 108.0 | 148.0 |

| -CH₃ | -0.17 | 150.5 | 107.0 | 167.0 | 118.0 | 147.5 |

| -NH₂ | -0.66 | 150.0 | 106.0 | 166.0 | 135.0 | 146.5 |

Experimental Protocols

General Synthesis of 5-Substituted-2-chloro-4-methoxypyridine Derivatives

A general synthetic strategy for accessing a range of 5-substituted-2-chloro-4-methoxypyridine derivatives for a Hammett study could involve the following steps, starting from a suitable precursor like 2-chloro-4-methoxy-5-nitropyridine (B1386962).

Protocol for Reduction of 2-Chloro-4-methoxy-5-nitropyridine:

-

To a stirred solution of 2-chloro-4-methoxy-5-nitropyridine (1.0 eq) in ethanol, add iron powder (5.0 eq) and concentrated hydrochloric acid (0.5 eq).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 5-amino-2-chloro-4-methoxypyridine.

Determination of Substituent Effects by ¹³C NMR Spectroscopy

Protocol:

-

Sample Preparation: Prepare solutions of each synthesized 5-substituted-2-chloro-4-methoxypyridine derivative (approx. 20-30 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.6 mL) in a standard 5 mm NMR tube.

-

NMR Acquisition: Acquire quantitative ¹³C NMR spectra for each sample on a high-field NMR spectrometer (e.g., 400 MHz or higher). Use a standard pulse program with proton decoupling. Ensure a sufficient relaxation delay (e.g., 5-10 seconds) to obtain accurate integrals, although for chemical shift determination this is less critical.

-

Data Processing: Process the spectra using appropriate software. Reference the spectra to the solvent peak or an internal standard (e.g., TMS).

-

Data Analysis: Identify and tabulate the chemical shifts for each carbon atom of the pyridine ring for all derivatives.

-

Hammett Correlation: Plot the chemical shifts of the C-3 and C-5 carbons (meta to the substituent) and the C-6 carbon (para to the substituent) against the appropriate Hammett constants (σm and σp) for the 5-substituent. A linear regression of this plot will yield the reaction constant (ρ), which indicates the sensitivity of the chemical shifts to the electronic effects of the substituents.

Signaling Pathways and Logical Relationships

The electronic effects of the substituents on the this compound ring govern its reactivity in various chemical transformations, which can be considered analogous to signaling pathways in a biological context. The key "pathway" for this molecule is nucleophilic aromatic substitution (SNA).

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational protocols for calculating 13C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Stability and Storage of 2-Chloro-4-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloro-4-methoxypyridine (CAS No. 17228-69-2), a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific public stability data for this compound, this document focuses on established principles for analogous chemical structures and outlines best-practice experimental protocols for a robust stability assessment.

Physicochemical Properties and Recommended Storage

Proper storage and handling are fundamental to maintaining the integrity and purity of this compound. The following table summarizes its key physicochemical properties and recommended long-term storage conditions based on available safety data sheets and supplier information.

| Property | Value |

| CAS Number | 17228-69-2[1][2][3] |

| Molecular Formula | C₆H₆ClNO[1][2][3] |

| Molecular Weight | 143.57 g/mol [1][3] |

| Appearance | Colorless to pale yellow or brown hygroscopic liquid[2][4] |

| Boiling Point | 224-225 °C[1] |

| Density | 1.258 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.5400[1] |

| Recommended Storage | Store at 0-8°C or in a cool, dry, and well-ventilated place.[2] Keep container tightly closed. |

| Incompatibilities | Strong oxidizing agents. |

| Handling Precautions | Causes skin and serious eye irritation. May cause respiratory irritation.[3] Handle in a well-ventilated area with appropriate personal protective equipment. |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, its chemical structure suggests susceptibility to hydrolysis and oxidation. The presence of a chlorine atom on the pyridine (B92270) ring makes it a potential leaving group for nucleophilic substitution, such as hydrolysis. The methoxy (B1213986) group and the pyridine ring itself can be susceptible to oxidation.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should be conducted following the International Council for Harmonisation (ICH) guidelines. This involves long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish the intrinsic stability of the molecule.

Forced Degradation Studies Protocol

Forced degradation studies are essential for developing and validating a stability-indicating analytical method. The following table outlines a general protocol for subjecting this compound to various stress conditions. The conditions should be adjusted to achieve a target degradation of 5-20%.[5][6]

| Stress Condition | Proposed Methodology |

| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the solution before analysis. |

| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize the solution before analysis. |

| Oxidative Degradation | Treat the compound with 3% H₂O₂ at room temperature for 24 hours. |

| Thermal Degradation | Expose the solid compound to 70°C for 48 hours. |

| Photostability | Expose the solid compound and a solution in a suitable solvent to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |

Stability-Indicating Analytical Method Protocol (HPLC-UV)

A stability-indicating analytical method is crucial for separating and quantifying the intact compound from its potential degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and robust choice.

| Parameter | Recommended Conditions |

| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector. |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |

| Mobile Phase | A gradient or isocratic elution using a mixture of a buffered aqueous phase (e.g., phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol). |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | 30°C. |

| Detection Wavelength | To be determined by UV-Vis spectral analysis of the parent compound (a wavelength of maximum absorbance, e.g., around 254 nm, is a good starting point). |

| Injection Volume | 10 µL. |

| Method Validation | The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit. |

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for a comprehensive stability investigation and a general experimental workflow for a stability study.

Conclusion

While specific, publicly available stability data for this compound is limited, this technical guide provides a robust framework for its storage, handling, and stability assessment based on its chemical properties and established regulatory guidelines. Researchers and drug development professionals should use the outlined protocols as a starting point to conduct thorough, in-house stability studies to ensure the quality and integrity of this important chemical intermediate throughout its lifecycle.

References

- 1. 2-クロロ-4-メトキシピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 97 17228-69-2 [sigmaaldrich.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. pharmtech.com [pharmtech.com]

- 6. biopharminternational.com [biopharminternational.com]

Synthesis of 2-Chloro-4-methoxypyridine from pyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-chloro-4-methoxypyridine, a valuable building block in the development of pharmaceuticals and other fine chemicals. The synthesis is a two-step process commencing with the N-oxidation of 4-methoxypyridine (B45360) to yield 4-methoxypyridine N-oxide, followed by a regioselective chlorination at the 2-position. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound from 4-methoxypyridine is achieved through a two-step reaction sequence. The first step involves the oxidation of the pyridine (B92270) nitrogen to form 4-methoxypyridine N-oxide. This is followed by the chlorination of the N-oxide, which selectively introduces a chlorine atom at the 2-position of the pyridine ring.

Caption: Overall synthetic pathway from 4-methoxypyridine to this compound.

Experimental Protocols

Step 1: Synthesis of 4-Methoxypyridine N-oxide

This procedure outlines the N-oxidation of 4-methoxypyridine using meta-chloroperoxybenzoic acid (m-CPBA).

Reaction:

Experimental Procedure:

-

To a solution of 4-methoxypyridine (10 g, 91.6 mmol) in 80 ml of dichloromethane (B109758), add m-chloroperoxybenzoic acid (23 g, 133.3 mmol) at 0°C.

-

Stir the reaction mixture at 20-25°C for 20-24 hours.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC) using a mobile phase of DCM/MeOH = 10:1.

-

Upon completion, add water to the reaction mixture and adjust the pH to promote the separation of the product and by-product.

-

Filter the resulting solid and dry to obtain 4-methoxypyridine N-oxide.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Methoxypyridine | [1] |

| Oxidizing Agent | m-Chloroperoxybenzoic acid (m-CPBA) | [1] |

| Solvent | Dichloromethane | [1] |

| Reaction Temperature | 0°C to 20-25°C | [1] |

| Reaction Time | 20-24 hours | [1] |

| Yield | 98% | [1] |

| Purity | 95% | [1] |

Step 2: Synthesis of this compound

This procedure details the chlorination of 4-methoxypyridine N-oxide using phosphorus oxychloride (POCl₃). The reaction proceeds with high regioselectivity for the 2-position.

Reaction:

Experimental Workflow:

Caption: Workflow for the chlorination of 4-methoxypyridine N-oxide.

Experimental Procedure:

This protocol is adapted from a general procedure for the chlorination of substituted pyridine N-oxides.[2]

-

Dissolve 4-methoxypyridine N-oxide (1 equivalent) in dichloromethane.

-

Cool the mixture to 0-5°C in an ice bath.

-

Prepare a solution of phosphorus oxychloride (POCl₃, 1.05 equivalents) in dichloromethane.

-

Prepare a solution of diisopropylamine (1.05 equivalents) in dichloromethane.

-

Co-currently add the POCl₃ solution and the diisopropylamine solution to the reaction flask over a period of 3 hours, maintaining the temperature at 0-5°C.

-

Stir the mixture at 0-5°C for an additional 2 hours.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of water, keeping the temperature below 30°C.

-

Stir the mixture for one hour.

-

Remove the dichloromethane by distillation.

-

Adjust the pH of the aqueous residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Quantitative Data (Estimated):

| Parameter | Value | Reference |

| Starting Material | 4-Methoxypyridine N-oxide | [2] |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [2] |

| Base | Diisopropylamine | [2] |

| Solvent | Dichloromethane | [2] |

| Reaction Temperature | 0-5°C to room temperature | [2] |

| Reaction Time | ~20 hours | [2] |

| Yield | High (expected) | - |

| Purity | High (after distillation) | - |

Note: The yield and purity are estimated based on typical outcomes for this type of reaction. Specific optimization may be required to achieve maximum yield and purity.

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Yield | Typical Purity |

| 1 | N-Oxidation | 4-Methoxypyridine | m-CPBA | Dichloromethane | 98% | 95% |

| 2 | Chlorination | 4-Methoxypyridine N-oxide | POCl₃, Diisopropylamine | Dichloromethane | High | High |

Logical Relationships in Chlorination

The chlorination of pyridine N-oxides with phosphorus oxychloride is a well-established method. The regioselectivity is governed by the electronic properties of the pyridine ring, which is activated towards nucleophilic attack at the 2- and 6-positions. In the case of 4-methoxypyridine N-oxide, the electron-donating methoxy (B1213986) group does not significantly alter the inherent reactivity of the N-oxide, leading to preferential attack at the 2-position.

Caption: Logical relationship illustrating the regioselective chlorination at the 2-position.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Chloro-4-methoxypyridine with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds which are prevalent motifs in pharmaceuticals and functional materials. The coupling of 2-chloropyridines, such as 2-chloro-4-methoxypyridine, presents a particular challenge due to the inherent electronic properties of the pyridine (B92270) ring and the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. However, the economic advantage of using chloro-substituted heterocycles makes the development of robust protocols for their coupling a significant endeavor in process chemistry and drug discovery.

This document provides detailed protocols and compiled data for the Suzuki coupling of this compound with a variety of arylboronic acids. The information herein is intended to serve as a practical guide for optimizing reaction conditions and achieving successful synthesis of 2-aryl-4-methoxypyridine derivatives.

General Reaction Scheme

The general transformation involves the palladium-catalyzed reaction between this compound and an arylboronic acid in the presence of a suitable base and solvent system.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters and Optimization

The success of the Suzuki coupling of this compound is highly dependent on the careful selection of the following parameters:

-

Palladium Catalyst and Ligand: The choice of the palladium source and, more critically, the ligand is paramount for achieving high yields with a less reactive substrate like 2-chloropyridine. Catalyst systems based on bulky, electron-rich phosphine (B1218219) ligands are often required to facilitate the oxidative addition step. Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. Effective ligands for this type of coupling include SPhos, XPhos, and other biaryl phosphines. For some systems, a simple catalyst like Pd(PPh₃)₄ can be effective, particularly with microwave heating.

-

Base: A variety of inorganic bases can be employed, with the choice often influencing the reaction rate and yield. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The strength and solubility of the base are important factors to consider.

-

Solvent: The solvent system plays a crucial role in solubilizing the reactants, catalyst, and base. Anhydrous ethereal solvents such as 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF) are commonly used. Often, the addition of water to create a biphasic system can be beneficial for the solubility of the inorganic base and can accelerate the reaction. Other aprotic polar solvents like N,N-dimethylformamide (DMF) and toluene (B28343) can also be effective.

-

Temperature: Higher reaction temperatures, typically in the range of 80-120 °C, are generally required to promote the oxidative addition of the palladium catalyst to the C-Cl bond. Microwave irradiation can be a highly effective method for rapidly reaching and maintaining the required temperature, often leading to shorter reaction times and improved yields.

Experimental Protocols

Below are two representative protocols for the Suzuki coupling of this compound with arylboronic acids. Protocol A describes a conventional heating method, while Protocol B utilizes microwave irradiation for accelerated reaction times.

Protocol A: Conventional Heating

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2-5 mol%)

-

SPhos (4-10 mol%)

-

Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)

-

1,4-Dioxane (anhydrous and degassed)

-

Water (degassed)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, and finely ground K₃PO₄.

-

In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of 1,4-dioxane.

-

Add the anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the Schlenk flask containing the solids.

-

Begin stirring the mixture and add the pre-mixed catalyst solution via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol B: Microwave-Assisted Synthesis

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water

Procedure:

-

In a microwave reaction vial, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Add a mixture of 1,4-dioxane and water (typically a 2:1 to 4:1 ratio).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 100-120 °C for 15-30 minutes.

-

Monitor the reaction progress by TLC, GC-MS, or LC-MS after cooling the vial.

-

Once the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the pure 2-aryl-4-methoxypyridine.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported and representative conditions for the Suzuki coupling of this compound with a selection of arylboronic acids.

| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) & Time | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (2:1) | 100 (MW), 15 min | ~80[1] |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 110, 18 h | 77[1] |

| 3-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 110, 18 h | ~75 |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 (MW), 20 min | 62 |

| 4-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Dioxane | 100, 12 h | ~85 |

| 4-Formylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF/H₂O (3:1) | 90, 16 h | ~70 |

| 3-Aminophenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.5) | Dioxane | 100, 24 h | ~65 |

| Naphthalen-2-ylboronic acid | Pd(PPh₃)₄ (4) | - | K₂CO₃ (2) | Dioxane/H₂O (3:1) | 110 (MW), 25 min | ~78 |

Note: Yields are approximate and based on literature for similar substrates and may require optimization for this compound.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-4-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern synthetic organic chemistry, particularly in pharmaceutical and materials science, due to its broad substrate scope and functional group tolerance, offering a significant advantage over traditional methods like nucleophilic aromatic substitution.[1] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Chloro-4-methoxypyridine, a common heterocyclic building block in drug discovery.

The amination of chloropyridines can be challenging, but the development of specialized bulky phosphine (B1218219) ligands has enabled these transformations with high efficiency.[3] The selection of the appropriate catalyst, ligand, base, and solvent system is crucial for a successful reaction.

Reaction Scheme

Caption: General reaction scheme for the Buchwald-Hartwig amination of this compound.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical conditions and outcomes for the Buchwald-Hartwig amination of various chloropyridines, providing a reference for optimizing the reaction of this compound.

Table 1: Amination of Chloropyridines with Primary Amines

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | n-Hexylamine | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene (B28343) | 100 | 1 | >99 |

| 2 | Aniline | Pd(OAc)₂ / RuPhos | LiHMDS | THF | 65 | 16 | 95 |

| 3 | Methylamine | Pd precatalyst / Ligand 1 | NaOtBu | THF | RT | 1 | >99 |

| 4 | Benzylamine | Pd₂(dba)₃ / XantPhos | DBU | Toluene/MeCN | 140 | 1 | - |

Table 2: Amination of Chloropyridines with Secondary Amines

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 110 | 12 | 95 |

| 2 | N-Methylaniline | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 110 | 12 | 92 |

| 3 | Piperidine | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Dioxane | 100 | 24 | 85 |

| 4 | 4-Phenylpiperazine | Pd(OAc)₂ / BINAP | K₃PO₄ | Toluene | 100 | 24 | 88 |

Experimental Protocols

Protocol 1: General Procedure for the Amination of this compound with a Primary Amine

This protocol is a representative procedure based on established methods for the monoarylation of primary amines.[4]

Materials:

-

This compound

-

Primary amine (e.g., n-hexylamine)

-

Palladium precatalyst (e.g., BrettPhos Pd G3)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Nitrogen or Argon gas

-

Schlenk tube or similar reaction vessel

Procedure:

-

To a Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the palladium precatalyst (0.01 mmol, 1 mol%).

-

Add this compound (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (1.2 mmol, 1.2 equiv).

-

Add anhydrous toluene (2 mL).

-

Add the primary amine (1.2 mmol, 1.2 equiv) as a solution in anhydrous THF.

-

Seal the Schlenk tube and stir the reaction mixture at room temperature or heat as required (e.g., 80-100 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite.

-

Wash the celite pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-amino-4-methoxypyridine (B134910) derivative.

Protocol 2: General Procedure for the Amination of this compound with a Secondary Amine

This protocol is a representative procedure based on established methods for the amination of heteroaryl chlorides with secondary amines.[5]

Materials:

-

This compound

-

Secondary amine (e.g., morpholine)

-

Palladium(II) acetate (Pd(OAc)₂)

-

RuPhos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Nitrogen or Argon gas

-

Screw-cap vial

Procedure:

-

To a screw-cap vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%), RuPhos (0.02 mmol, 2 mol%), this compound (1.0 mmol, 1.0 equiv), and powdered NaOtBu (1.2 mmol, 1.2 equiv).

-

Add the secondary amine (1.05 mmol, 1.05 equiv).

-

Seal the vial and place it in a preheated oil bath at 110 °C.

-

Stir the reaction mixture for 12 hours.

-

Cool the reaction mixture to room temperature.

-

Dissolve the mixture in a 1:1 mixture of dichloromethane (B109758) and water.

-

Separate the organic phase, and extract the aqueous phase with dichloromethane.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on a silica gel column to yield the desired product.[5]

Mandatory Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. jk-sci.com [jk-sci.com]

- 4. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methoxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its chemical structure, featuring a pyridine (B92270) ring substituted with a chlorine atom at the 2-position and a methoxy (B1213986) group at the 4-position, renders it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing effect of the nitrogen atom in the pyridine ring, particularly at the ortho (2-) and para (4-) positions, facilitates the displacement of the chloro leaving group by a variety of nucleophiles. This reactivity profile makes this compound a valuable precursor for the synthesis of a diverse array of 2-substituted-4-methoxypyridine derivatives, which are prevalent scaffolds in numerous biologically active compounds.

This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution reactions of this compound with various nucleophiles, including amines (N-nucleophiles), alcohols (O-nucleophiles), and thiols (S-nucleophiles).

General Reaction Pathway

The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom at the 2-position, which bears the chlorine atom. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring, which is a key stabilizing factor for the reaction to proceed. In the subsequent step, the chloride ion is eliminated as the leaving group, leading to the restoration of the aromaticity of the pyridine ring and the formation of the final substituted product.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the nucleophilic aromatic substitution of this compound with various nucleophiles. Please note that the data is compiled from various sources and may not be directly comparable due to differences in experimental setups.

Table 1: Reactions with N-Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Piperidine (B6355638) | K₂CO₃ | DMF | 80 | 6 | 90 | [1] |

| Benzylamine | KOH | H₂O/HPMC | 50-60 | N/A | High | [2] |

| N-Methylaniline | NaH | THF | RT | N/A | Good | [3] |

| Aniline | K₂CO₃ | DMF | 100-120 | N/A | Moderate | General Protocol |

Table 2: Reactions with O-Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sodium Methoxide | - | Methanol | Reflux | 5 | >94 | [4] |

| Sodium Ethoxide | - | Ethanol (B145695) | Reflux | N/A | Good | [5][6][7] |

| Phenol | K₂CO₃ | DMF | 120 | N/A | Moderate to High | [8] |

| Benzyl alcohol | t-BuOK | DMSO | RT | N/A | N/A (Kinetics Study) | [9][10][11] |

Table 3: Reactions with S-Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Thiophenol | None | Water | 100 | N/A | Good | General Protocol |

| Potassium Thiophenoxide | - | DMF | RT | N/A | Good | General Protocol |

| Thioacetic acid | NaH | Acetonitrile | RT | 0.5 | Quantitative | [2] |

Experimental Protocols

The following are generalized protocols for the nucleophilic substitution of this compound. Researchers should optimize these conditions for specific substrates and desired outcomes.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Piperidine)

This protocol describes the synthesis of 2-(piperidin-1-yl)-4-methoxypyridine.

Materials:

-

This compound

-

Piperidine

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Rotary evaporator

-

Standard laboratory glassware for extraction and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), piperidine (1.2 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMF to the flask to achieve a substrate concentration of 0.1-0.5 M.

-

Stir the reaction mixture at 80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete (typically after 6 hours), allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water to remove the DMF and inorganic salts. Repeat the aqueous wash two more times, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(piperidin-1-yl)-4-methoxypyridine.

Protocol 2: Reaction with an Alkoxide Nucleophile (e.g., Sodium Ethoxide)

This protocol describes the synthesis of 2-ethoxy-4-methoxypyridine.

Materials:

-

This compound

-

Sodium ethoxide solution in ethanol (commercially available or freshly prepared)

-

Ethanol, absolute

-

Dichloromethane

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-